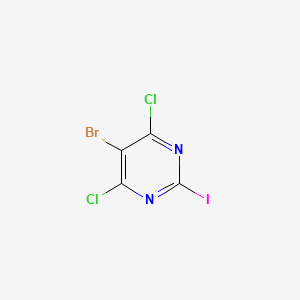

5-Bromo-4,6-dichloro-2-iodopyrimidine

Description

Significance of Polyhalogenated Heterocycles as Strategic Building Blocks

Polyhalogenated heterocycles are a class of organic compounds characterized by a cyclic structure containing at least one heteroatom and multiple halogen substituents. These molecules are of immense importance in medicinal chemistry and materials science. nih.govijnrd.org The presence of various halogen atoms on the heterocyclic core provides a rich platform for a multitude of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. researchgate.net This allows for the controlled and regioselective introduction of diverse substituents, enabling the synthesis of a vast array of complex molecules from a single, versatile starting material. researchgate.net The ability to modify properties such as solubility, lipophilicity, and polarity through the introduction of different functional groups makes these scaffolds invaluable in drug discovery programs. nih.govmdpi.com

Five- and six-membered heterocyclic rings, especially those containing nitrogen, oxygen, or sulfur, are common motifs in biologically active compounds. nih.govnih.gov The strategic placement of halogens on these rings allows chemists to fine-tune the electronic properties and reactivity of the molecule, facilitating the construction of novel therapeutic agents and functional materials. mdpi.com

Overview of Pyrimidine (B1678525) Derivatives in Contemporary Synthetic Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold found in a myriad of biologically significant molecules, including nucleic acids (cytosine, thymine, and uracil) and numerous pharmaceuticals. mdpi.comnih.govnih.gov Consequently, pyrimidine derivatives are a major focus of research in medicinal chemistry, with applications as anticancer, antiviral, antibacterial, and anti-inflammatory agents. mdpi.comgsconlinepress.com The synthetic accessibility and the potential for diverse functionalization at the 2, 4, 5, and 6 positions make the pyrimidine skeleton a privileged structure in drug design. nih.gov

Modern synthetic methodologies, such as regioselective cross-coupling reactions, have further expanded the utility of pyrimidine derivatives. researchgate.net These reactions allow for the precise and efficient construction of complex pyrimidine-based molecules that would be challenging to synthesize using traditional methods. researchgate.net

Unique Reactivity Profile of 5-Bromo-4,6-dichloro-2-iodopyrimidine (B6183553) within Halogenated Pyrimidine Chemistry

The compound this compound presents a fascinating case study in the reactivity of polyhalogenated pyrimidines. The presence of four halogen atoms—iodine, bromine, and two chlorine atoms—at distinct positions on the pyrimidine ring creates a hierarchy of reactivity. This differential reactivity is crucial for its utility as a synthetic intermediate, allowing for sequential and site-selective modifications.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is typically I > Br > Cl. wuxibiology.com This trend is governed by the carbon-halogen bond strength, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by a palladium(0) catalyst. wuxibiology.com In the context of polyhalogenated pyrimidines, the position of the halogen also plays a significant role, with positions 4 and 6 generally being more reactive than position 2 towards nucleophilic aromatic substitution due to the electronic influence of the ring nitrogen atoms. nih.gov

For this compound, the iodine at the 2-position is expected to be the most reactive site for cross-coupling reactions. Following the reaction at the C-2 position, the bromine at the C-5 position would likely be the next most reactive site. Finally, the two chlorine atoms at the C-4 and C-6 positions would be the least reactive towards cross-coupling, but more susceptible to nucleophilic aromatic substitution. This predictable reactivity allows for a programmed, stepwise introduction of different functional groups, making this compound a highly valuable and versatile building block in the synthesis of complex, polysubstituted pyrimidines.

Interactive Data Tables

Table 1: General Reactivity of Halogens in Cross-Coupling Reactions

| Halogen | Carbon-Halogen Bond | Relative Reactivity |

| Iodine (I) | Weakest | Highest |

| Bromine (Br) | Intermediate | Intermediate |

| Chlorine (Cl) | Strongest | Lowest |

Table 2: Predicted Site Selectivity in this compound

| Position | Halogen | Predicted Primary Reaction Type | Relative Reactivity |

| 2 | Iodine | Cross-Coupling | 1 (Highest) |

| 5 | Bromine | Cross-Coupling | 2 |

| 4 | Chlorine | Nucleophilic Aromatic Substitution | 3 |

| 6 | Chlorine | Nucleophilic Aromatic Substitution | 3 |

Structure

3D Structure

Properties

Molecular Formula |

C4BrCl2IN2 |

|---|---|

Molecular Weight |

353.77 g/mol |

IUPAC Name |

5-bromo-4,6-dichloro-2-iodopyrimidine |

InChI |

InChI=1S/C4BrCl2IN2/c5-1-2(6)9-4(8)10-3(1)7 |

InChI Key |

ASQTYPRBMLFVFP-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)I)Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 4,6 Dichloro 2 Iodopyrimidine and Analogues

Advanced Halogenation Strategies for Pyrimidine (B1678525) Ring Systems

The introduction of multiple, distinct halogen atoms onto a pyrimidine ring requires precise control over reaction conditions and a deep understanding of the ring's electronic properties. The pyrimidine nucleus is inherently electron-deficient, which dictates the strategy for halogenation. Electrophilic substitution is generally challenging but is most feasible at the electron-rich C5 position, while the C2, C4, and C6 positions are more susceptible to nucleophilic substitution. wikipedia.org

Regioselective Introduction of Halogen Atoms (Bromine, Chlorine, Iodine)

Regioselectivity is paramount in the synthesis of mixed-halogenated pyrimidines. The choice of halogenating agent, catalyst, and reaction conditions determines which position on the pyrimidine ring is functionalized.

Bromination and Chlorination: Electrophilic bromination and chlorination typically occur at the C5 position, the least electron-deficient carbon atom on the ring. wikipedia.org For positions C2, C4, and C6, halogenation is often achieved by first introducing hydroxyl groups, which are then converted to chloro groups using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). chemicalbook.comchemicalbook.com For instance, 5-bromouracil (B15302) can be treated with PCl₅ to yield 5-bromo-2,4-dichloropyrimidine. chemicalbook.com Similarly, 2-amino-4,6-dihydroxypyrimidine (B16511) can be converted to 2-amino-4,6-dichloropyrimidine (B145751) using an excess of phosphorus oxychloride in the presence of an amine base like triethylamine. nih.govgoogle.com

Iodination: The introduction of iodine can be accomplished through various methods. One common approach is electrophilic iodination at the C5 position using reagents like N-iodosuccinimide (NIS). Another crucial method is the Finkelstein reaction, where a chloro or bromo substituent is exchanged for an iodo group using an iodide salt, such as sodium iodide. chemicalbook.com For example, 5-bromo-2-chloropyrimidine (B32469) can be converted to 5-bromo-2-iodopyrimidine (B48921) by reacting it with sodium iodide and hydroiodic acid. chemicalbook.com This type of halogen exchange is particularly useful for introducing iodine at the more electron-deficient C2, C4, or C6 positions.

Recent methodologies have also employed hypervalent iodine(III) reagents, such as PIDA (diacetoxyiodobenzene), in combination with potassium halide salts to achieve efficient and regioselective halogenation of N-heterocycles under mild, aqueous conditions. rsc.org

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Uracil | PCl₅, POCl₃ | 2,4-Dichloropyrimidine | High | chemicalbook.com |

| 5-Bromouracil | PCl₅, 1,1,2-trichloroethane, Reflux | 5-Bromo-2,4-dichloropyrimidine | 99.5% | chemicalbook.com |

| 2-Amino-4,6-dihydroxypyrimidine | POCl₃, Triethylamine, 20-80°C | 2-Amino-4,6-dichloropyrimidine | Not specified | google.com |

| 5-Bromo-2-chloropyrimidine | NaI, HI, Chloroform, H₂O, 0-20°C | 5-Bromo-2-iodopyrimidine | 84% | chemicalbook.com |

Mechanistic Aspects of Directed Halogenation

The mechanisms of halogenation on the pyrimidine ring are dictated by the position being targeted.

Electrophilic Aromatic Substitution (at C5): The halogenation at the C5 position proceeds via a classical electrophilic aromatic substitution (SₑAr) mechanism. An electrophilic halogen species (e.g., Br⁺, Cl⁺, I⁺), generated from the halogenating agent, is attacked by the π-electron system of the pyrimidine ring. This forms a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion. Subsequent deprotonation of the C5-hydrogen re-establishes aromaticity and yields the 5-halogenated pyrimidine.

Nucleophilic Substitution (at C2, C4, C6): The conversion of hydroxypyrimidines to chloropyrimidines using reagents like POCl₃ involves a nucleophilic substitution pathway. The hydroxyl group, a poor leaving group, is first activated by phosphorylation to form a chlorophosphate ester intermediate. This creates a good leaving group, which is then displaced by a chloride ion in a nucleophilic aromatic substitution (SₙAr) reaction. The electron-deficient nature of the C2, C4, and C6 positions facilitates this nucleophilic attack.

Oxidative Halogenation: In methods using systems like KX/PIDA, the mechanism is believed to involve an initial ligand exchange to form an intermediate that generates a hypohalite salt. rsc.org This salt serves as a source for an electrophilic halogen species, which then engages in an electrophilic substitution reaction with the heterocyclic substrate, followed by deprotonation to yield the final halogenated product. rsc.org

Halogen Dance Reactions and Rearrangements in Pyrimidine Derivatives

The "halogen dance" is a base-catalyzed intramolecular rearrangement where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. clockss.orgeurekaselect.com This reaction typically requires a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate the ring, forming an anionic intermediate. researchgate.net The halogen can then migrate to a more thermodynamically stable position.

While extensively studied in other heterocyclic systems like pyridines and thiophenes, specific examples of halogen dance reactions on polyhalogenated pyrimidines like the title compound are less common in the literature. clockss.orgresearchgate.net However, the principles suggest that such rearrangements are plausible. In a molecule like 5-bromo-4,6-dichloro-2-iodopyrimidine (B6183553), treatment with a strong base could potentially lead to deprotonation (if a hydrogen were present) or formation of a complex intermediate that facilitates the migration of the more labile halogens (iodine or bromine) to different positions on the ring. clockss.org This reaction provides a potential, albeit complex, route to synthesize specific isomers of halogenated pyrimidines that might be inaccessible through direct halogenation methods. eurekaselect.com

Precursor Synthesis and Derivatization Routes

The construction of a complex molecule like this compound relies on the strategic synthesis of simpler, halogenated precursors, which are then further functionalized.

Multi-step Convergent and Divergent Synthetic Pathways

Synthetic strategies towards polyhalogenated pyrimidines can be classified as either convergent or divergent.

Convergent Synthesis: This approach involves the independent synthesis of two or more fragments of the target molecule, which are then combined in the later stages. researchgate.net For pyrimidines, this could involve preparing a halogenated precursor and coupling it with another functionalized fragment. However, for building the core pyrimidine ring itself, linear or divergent approaches are more common.

Divergent Synthesis: A divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to produce a library of related compounds. researchgate.net For this compound, a plausible divergent pathway starts from a simple, readily available pyrimidine precursor like 4,6-dihydroxypyrimidine (B14393). This precursor can be synthesized via the cyclocondensation of diethyl malonate with formamide. google.com

A potential multi-step synthetic route could proceed as follows:

Bromination: 4,6-dihydroxypyrimidine is first brominated at the C5 position.

Chlorination: The resulting 5-bromo-4,6-dihydroxypyrimidine (B103388) is then treated with a chlorinating agent like POCl₃ to convert both hydroxyl groups into chloro groups, yielding 5-bromo-4,6-dichloropyrimidine.

Further Halogenation: To obtain the target compound, a precursor like 5-bromo-2,4,6-trichloropyrimidine (B1281256) would be necessary. This could be synthesized from 5-bromouracil.

Iodination: The final step would involve a selective halogen exchange reaction, likely at the C2 position. Starting with 5-bromo-2,4,6-trichloropyrimidine, the C2-chloro group could be selectively substituted with iodine using NaI, leveraging the potentially higher reactivity of the C2 position or specific reaction conditions.

| Step | Reactant | Reagents | Product | Description |

|---|---|---|---|---|

| 1 | Diethyl malonate + Formamide | Sodium ethoxide, Ethanol | 4,6-Dihydroxypyrimidine | Ring formation |

| 2 | 4,6-Dihydroxypyrimidine | POCl₃ or SOCl₂ | 4,6-Dichloropyrimidine | Chlorination of hydroxyl groups google.com |

| 3 | 5-Bromo-2,4,6-trihydroxypyrimidine (5-Bromobarbituric acid) | POCl₃ | 5-Bromo-2,4,6-trichloropyrimidine | Exhaustive chlorination |

| 4 | 5-Bromo-2,4,6-trichloropyrimidine | NaI, Acetone | This compound | Selective Finkelstein reaction (hypothetical) |

Selective Functionalization of Halogenated Pyrimidine Precursors

The utility of polyhalogenated pyrimidines lies in the differential reactivity of the C-X bonds, which allows for selective functionalization. The reactivity of halogens in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions generally follows the order I > Br > Cl. researchgate.net

This reactivity hierarchy is key to derivatization. For a precursor like 5-bromo-2,4,6-trichloropyrimidine, the chlorine atoms at the C4 and C6 positions are generally more reactive towards nucleophilic substitution than the one at C2. However, in the target molecule, this compound, the C2-iodo bond would be the most labile. This would allow for selective reactions, such as Suzuki, Sonogashira, or Stille couplings, to introduce carbon-based substituents specifically at the C2 position, leaving the bromo and chloro groups intact for subsequent transformations.

Similarly, the C4 and C6 chloro groups can be selectively displaced by nucleophiles like amines or alkoxides. The reaction conditions (temperature, solvent, nature of the nucleophile) can be tuned to achieve either mono- or di-substitution. The C5-bromo group is the least reactive towards nucleophilic attack but is well-suited for metal-catalyzed cross-coupling reactions. This orthogonal reactivity enables a stepwise and controlled functionalization of the pyrimidine ring, providing access to a vast array of complex derivatives.

Reactivity and Mechanistic Studies of 5 Bromo 4,6 Dichloro 2 Iodopyrimidine

Chemoselective and Regioselective Functionalization of Multiple Halogen Sites

The selective modification of one halogen site in the presence of others is a cornerstone of modern synthetic chemistry. In polyhalogenated pyrimidine (B1678525) systems, this selectivity is primarily governed by the intrinsic reactivity of the halogens, as well as steric and electronic factors imposed by the pyrimidine ring and its substituents.

Differential Reactivity of Halogens (Iodine > Bromine > Chlorine) in Pyrimidine Systems

The reactivity of halogens on an aromatic ring in nucleophilic substitution and cross-coupling reactions generally follows the order of their bond strength with the carbon atom. For the carbon-halogen bond, the strength decreases down the group: C-F > C-Cl > C-Br > C-I. Consequently, the C-I bond is the weakest and most readily cleaved, making the iodine atom the most reactive.

In the context of pyrimidine systems, this trend holds true. The order of reactivity for the halogens is typically Iodine > Bromine > Chlorine. This differential reactivity is fundamental to the selective functionalization of molecules like 5-bromo-4,6-dichloro-2-iodopyrimidine (B6183553). The iodine at the 2-position is the most susceptible to substitution, followed by the bromine at the 5-position, and finally the chlorines at the 4- and 6-positions. This hierarchy allows for sequential reactions, where the most reactive site can be targeted first under milder conditions, leaving the less reactive halogens intact for subsequent transformations.

Influence of Steric and Electronic Factors on Reaction Site Selectivity

While the intrinsic reactivity of the halogens provides a general framework for selectivity, steric and electronic factors associated with the pyrimidine ring and its substituents can significantly influence the outcome of a reaction. The pyrimidine ring is an electron-deficient system, which facilitates nucleophilic aromatic substitution. The nitrogen atoms act as electron-withdrawing groups, making the carbon atoms in the ring more electrophilic.

The positions of the halogens on the pyrimidine ring are not electronically equivalent. The 2-, 4-, and 6-positions are more electron-deficient than the 5-position. This electronic difference can modulate the reactivity of the attached halogens.

Steric hindrance also plays a crucial role. Bulky reagents may react preferentially at a less sterically hindered position, even if it is not the most electronically activated site. The interplay of these steric and electronic effects allows for fine-tuning of the reaction conditions to achieve the desired regioselectivity. For instance, the choice of catalyst, ligand, and solvent can all influence which halogen site is preferentially targeted.

Orthogonal Reactivity of Halogen Atoms for Sequential Transformations

The concept of orthogonal reactivity refers to the ability to selectively react one functional group in the presence of others by using specific reaction conditions. The distinct reactivity profile of the four halogens in this compound makes it an excellent substrate for sequential, orthogonal transformations.

This allows for a programmed approach to synthesis, where each halogen can be replaced in a specific order. For example, a Suzuki-Miyaura coupling could be performed first at the highly reactive 2-iodo position. The resulting product, now containing bromo and chloro substituents, can then undergo a second cross-coupling reaction at the bromo position under slightly more forcing conditions. Finally, the chloro groups can be substituted, if desired, under even more vigorous conditions. This stepwise approach provides a powerful tool for the construction of complex molecules with a high degree of control over the final structure.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Polyhalogenated pyrimidines are particularly valuable substrates for these reactions due to the ability to sequentially replace the halogen atoms.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is one of the most widely used cross-coupling reactions. Its tolerance of a wide range of functional groups and generally mild reaction conditions make it highly suitable for the synthesis of complex molecules.

In the case of this compound, the Suzuki-Miyaura coupling can be controlled to occur selectively at the different halogen positions. This control is achieved by leveraging the differential reactivity of the C-I, C-Br, and C-Cl bonds.

By carefully selecting the palladium catalyst, ligands, and reaction conditions (temperature, solvent, and base), it is possible to achieve highly site-selective couplings. For instance, using a standard palladium catalyst such as Pd(PPh₃)₄, the reaction will typically occur preferentially at the most reactive C-I bond at the 2-position.

| Catalyst/Ligand | Temperature (°C) | Halogen Reactivity Order | Selectivity |

| Pd(PPh₃)₄ | Room Temp to 80 | I > Br > Cl | High for C-I |

| PdCl₂(dppf) | 80-120 | Br > Cl | Moderate for C-Br |

| Pd₂(dba)₃ / XPhos | 100-140 | Cl | Possible for C-Cl |

This table provides a general overview of how catalyst and temperature can influence selectivity. Actual results may vary depending on the specific substrates and other reaction conditions.

Following the initial coupling at the 2-position, the resulting 2-aryl-5-bromo-4,6-dichloropyrimidine can be subjected to a second Suzuki-Miyaura coupling. By modifying the reaction conditions, such as increasing the temperature or using a more active catalyst system, the C-Br bond at the 5-position can be selectively coupled. Finally, substitution of the less reactive C-Cl bonds at the 4- and 6-positions can be achieved under more forcing conditions. This stepwise, controlled functionalization underscores the synthetic utility of this compound.

Ligand Effects on Catalytic Performance and Regioselectivity

The catalytic performance and regioselectivity of Suzuki-Miyaura reactions involving polyhalogenated pyrimidines like this compound are critically influenced by the choice of ligand coordinated to the palladium catalyst. The ligand's steric and electronic properties can dictate the rate of oxidative addition, transmetalation, and reductive elimination, thereby controlling which halogen atom participates in the coupling reaction.

The selection of phosphine (B1218219) ligands is a crucial factor in directing the site of reaction in polyhalogenated heteroaromatic compounds. nih.gov For instance, in the Suzuki-Miyaura coupling of 3,5-dichloropyridazine, the use of dppf (1,1'-bis(diphenylphosphino)ferrocene) as a ligand resulted in preferential reaction at the C3 position, whereas employing Qphos (a bulky biaryl phosphine ligand) shifted the selectivity to the C5 position. nih.gov This demonstrates that ligand tuning can overcome the intrinsic electronic preferences of the substrate.

Sterically hindered and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or Buchwald-type biaryl phosphine ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are known to enhance the catalytic activity for cross-coupling reactions, particularly with less reactive aryl chlorides. chemrxiv.org These ligands promote the formation of monoligated, highly reactive Pd(0) species that readily undergo oxidative addition even with C-Cl bonds. In the context of this compound, the use of such advanced ligands could potentially enable selective coupling at the chloro positions after the more reactive iodo and bromo sites have been functionalized.

A study on the Suzuki-Miyaura reaction of a related compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, utilized tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as the catalyst. mdpi.com While effective for coupling at the bromo position, this catalyst system may not be optimal for achieving high selectivity or for activating the less reactive chloro positions. The development of more sophisticated catalyst systems with tailored ligands is essential for controlling the regioselectivity in the exhaustive functionalization of such polyhalogenated pyrimidines.

The table below summarizes the general influence of different ligand types on the regioselectivity of Suzuki-Miyaura reactions with polyhalogenated heterocycles.

| Ligand Type | Typical Examples | General Effect on Regioselectivity |

| Simple Phosphines | PPh₃, PCy₃ | Often follows the intrinsic reactivity of C-X bonds (I > Br > Cl > OTs). May require harsh conditions for less reactive halides. |

| Ferrocenylphosphines | dppf | Can influence selectivity based on the specific substrate and reaction conditions. |

| Bulky, Electron-Rich Biarylphosphines | SPhos, XPhos, Qphos | Can alter the intrinsic regioselectivity and are effective for coupling less reactive C-Cl bonds. |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that can form very stable and active catalysts, capable of activating inert C-Cl bonds. |

Development of Tandem and Sequential Suzuki Reactions

The presence of multiple halogen atoms with differential reactivity on the pyrimidine core of this compound makes it an ideal substrate for tandem or sequential Suzuki-Miyaura cross-coupling reactions. This strategy allows for the controlled, stepwise introduction of different aryl or vinyl substituents, leading to the synthesis of complex, polysubstituted pyrimidines that would be difficult to access through other methods.

The general principle behind sequential cross-coupling lies in the differential reactivity of carbon-halogen bonds towards palladium catalysts, which typically follows the order: C-I > C-Br > C-Cl. nih.gov By carefully controlling the reaction conditions, such as temperature, catalyst, ligand, and base, it is possible to selectively activate one type of C-X bond while leaving the others intact for subsequent transformations.

For this compound, a plausible sequential coupling strategy would involve:

First Coupling: Reaction at the most reactive C-I bond at the 2-position. This can often be achieved under mild conditions, for example, using a standard Pd(PPh₃)₄ catalyst at or slightly above room temperature.

Second Coupling: Subsequent reaction at the C-Br bond at the 5-position. This would likely require more forcing conditions, such as higher temperatures or the use of a more active catalyst system (e.g., one with a bulky, electron-rich phosphine ligand).

Third Coupling: Finally, reaction at the C-Cl bonds at the 4- and 6-positions. Coupling at these sites is the most challenging and typically requires a highly active catalyst, often incorporating N-heterocyclic carbene (NHC) or advanced biarylphosphine ligands, along with stronger bases and higher temperatures.

Research on polychlorinated pyridines has demonstrated the feasibility of exhaustive alkylation via Suzuki-Miyaura reactions, highlighting the potential for multiple coupling events on a single heterocyclic core. nih.gov Similarly, one-pot double Suzuki coupling reactions have been developed for dichloropyrimidines, further underscoring the utility of this approach for creating molecular diversity. researchgate.net These precedents support the potential for developing similar tandem or sequential methodologies for this compound.

Negishi Coupling with Organozinc Reagents

Chemoselective Reactivity with Polyhalogenated Pyrimidines

The Negishi coupling, which pairs organozinc reagents with organic halides, is a powerful tool for C-C bond formation and is particularly well-suited for reactions with polyhalogenated substrates like this compound due to its potential for high chemoselectivity. organic-chemistry.org The selectivity in these reactions is governed by the same principles of C-X bond reactivity as in other palladium-catalyzed cross-couplings, with the order of reactivity being C-I > C-Br > C-Cl.

This inherent reactivity difference allows for the selective functionalization of the pyrimidine ring. The C-I bond at the 2-position is the most susceptible to oxidative addition by the palladium catalyst and will therefore react preferentially under mild conditions. This enables the introduction of a substituent at this position while leaving the bromo and chloro groups untouched.

Following the initial coupling at the iodo-substituted position, the bromo-substituted C5 position can be targeted for a second Negishi coupling. This subsequent reaction would require more forcing conditions, such as elevated temperatures or a more reactive catalyst, to overcome the higher bond dissociation energy of the C-Br bond compared to the C-I bond. Finally, the even less reactive C-Cl bonds at positions 4 and 6 could potentially be functionalized using highly active catalyst systems, for example, those based on nickel or palladium complexes with specialized N-heterocyclic carbene or bulky phosphine ligands. This stepwise approach, based on the chemoselective reactivity of the different halogens, allows for a controlled and regioselective synthesis of polysubstituted pyrimidines.

Tolerance of Diverse Functional Groups

A significant advantage of the Negishi coupling is its exceptional tolerance for a wide variety of functional groups on both the organozinc reagent and the organic halide. nih.govunits.it This is largely due to the relatively low basicity and high covalent character of organozinc reagents, which makes them less likely to react with sensitive functional groups compared to more reactive organometallics like organolithium or Grignard reagents.

This functional group tolerance is particularly valuable when working with complex molecules. Research has shown that Negishi couplings are compatible with functional groups such as esters, amides, imides, nitriles, ketones, and even heterocycles. sdu.dkorganic-chemistry.org This broad compatibility means that protective group strategies can often be minimized or avoided altogether, leading to more efficient and shorter synthetic routes.

In the context of coupling reactions with this compound, this tolerance allows for the use of organozinc reagents bearing a diverse array of functionalities. For example, an organozinc reagent containing an ester or a nitrile group could be coupled to the pyrimidine core without side reactions involving these groups. This feature is of paramount importance in the synthesis of complex, biologically active molecules where sensitive functional groups are often present. The mild reaction conditions typically employed for Negishi couplings further contribute to the preservation of delicate functionalities within the reacting molecules. researchgate.net

Sonogashira Coupling and Alkynylation Reactions

Formation of Carbon-Carbon Triple Bonds in Halogenated Pyrimidines

The Sonogashira reaction provides a direct and efficient method for the formation of carbon-carbon triple bonds by coupling a terminal alkyne with an aryl or vinyl halide, catalyzed by a combination of palladium and copper(I) species. wikipedia.orgorganic-chemistry.org This reaction is highly applicable to polyhalogenated heterocycles such as this compound, enabling the introduction of alkynyl moieties onto the pyrimidine ring.

The chemoselectivity of the Sonogashira coupling on polyhalogenated substrates is dictated by the relative reactivity of the carbon-halogen bonds. The established reactivity trend (C-I > C-Br > C-Cl) allows for a regioselective alkynylation. libretexts.org In the case of this compound, the initial Sonogashira coupling will occur selectively at the most reactive C-I bond at the 2-position. This transformation can be carried out under mild conditions, often at room temperature, preserving the other halogen substituents for potential subsequent reactions.

Studies on related pyrimidine systems have demonstrated the feasibility of chemoselective Sonogashira couplings. For instance, an efficient and highly regioselective C-5 iodination of pyrimidine nucleotides followed by a chemoselective Sonogashira coupling with propargylamine (B41283) has been reported, highlighting the precise control achievable on the pyrimidine core. nih.gov Furthermore, copper-free Sonogashira reactions have been successfully applied to the fluorescent labeling of 5-bromo-2'-deoxyuridine, indicating the reaction's compatibility with complex pyrimidine derivatives. nih.gov

By carefully selecting the catalyst, such as Pd(PPh₃)₄/CuI, and controlling the reaction conditions, one can achieve stepwise alkynylation. After the initial reaction at the iodo position, a second Sonogashira coupling could be performed at the bromo position, likely requiring more forcing conditions. The less reactive chloro positions would be the most challenging to alkynylate and would necessitate a highly active catalyst system. This stepwise approach allows for the synthesis of pyrimidines bearing multiple, distinct alkynyl groups.

The table below outlines the expected reactivity of the halogen positions in this compound towards Sonogashira coupling.

| Position | Halogen | Relative Reactivity | Expected Reaction Conditions |

| 2 | Iodine | Highest | Mild (e.g., room temperature, standard Pd/Cu catalyst) |

| 5 | Bromine | Intermediate | Moderate (e.g., elevated temperature) |

| 4, 6 | Chlorine | Lowest | Harsh (e.g., high temperature, highly active catalyst) |

Catalyst Systems and Reaction Scope

The palladium-catalyzed cross-coupling reactions of this compound are pivotal for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of catalyst system, comprising a palladium source and a ligand, is crucial in determining the efficiency and selectivity of these transformations.

Commonly employed palladium precatalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.com These are often used in conjunction with phosphine-based ligands, which stabilize the palladium center and modulate its reactivity. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have demonstrated efficacy in promoting cross-coupling at positions that are typically less reactive. nih.govnsf.gov

The reaction scope is broad, encompassing several types of cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction pairs the pyrimidine with an organoboron reagent. It is a widely used method for forming C-C bonds. For related dichloropyrimidines, Suzuki-Miyaura couplings have been achieved with high selectivity. nih.gov

Negishi and Kumada Couplings: These reactions utilize organozinc and organomagnesium reagents, respectively. They are particularly useful for introducing alkyl and heteroaryl groups that can be challenging to install via Suzuki-Miyaura coupling. nih.gov

The following table summarizes representative catalyst systems and their applications in the cross-coupling of halogenated pyrimidines.

| Cross-Coupling Reaction | Palladium Source | Ligand/Additive | Reactant | Product Type |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | Aryl/heteroaryl boronic acids | Arylated pyrimidines |

| Negishi Coupling | Pd/IPr | - | Organozinc reagents | Alkylated/Heteroarylated pyrimidines |

| Kumada Coupling | Pd/IPr | - | Grignard reagents | Alkylated/Heteroarylated pyrimidines |

Other Cross-Coupling Methodologies (e.g., Buchwald-Hartwig Amination, Heck Reaction)

Beyond the Suzuki, Negishi, and Kumada reactions, other cross-coupling methodologies further expand the synthetic utility of this compound.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, involving the palladium-catalyzed coupling of an amine with an aryl halide. wikipedia.org This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals. wikipedia.org The development of various generations of catalyst systems has broadened the scope of this reaction to include a wide array of amines and aryl coupling partners under increasingly mild conditions. wikipedia.org For successful amination, the choice of palladium source, ligand, and base is critical. beilstein-journals.org

The Heck reaction , another palladium-catalyzed process, couples the pyrimidine with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle and is a versatile tool for C-C bond formation. wikipedia.org The reaction is generally tolerant of a variety of functional groups, and its stereoselectivity can often be controlled. organic-chemistry.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of multiple halogen substituents, makes this compound susceptible to nucleophilic aromatic substitution (SNAr).

Regioselectivity in Polyhalogenated Pyrimidines (e.g., C-4, C-6, C-2 Displacement)

In polyhalogenated pyrimidines, the regioselectivity of SNAr is governed by the electronic and steric environment of each halogenated carbon. The positions ortho and para to the ring nitrogens are generally the most activated towards nucleophilic attack. For a pyrimidine ring, the C-2, C-4, and C-6 positions are all activated.

Theoretical studies and experimental observations on similar systems, such as 2,4-dichloroquinazolines, consistently show a high regioselectivity for substitution at the 4-position. nih.gov This preference can be attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at this position. stackexchange.com The LUMO (Lowest Unoccupied Molecular Orbital) coefficient is often higher at the C-4 position compared to the C-2 position, making it more susceptible to nucleophilic attack. stackexchange.com

In the case of this compound, the C-4 and C-6 positions are electronically similar and are generally more reactive than the C-2 position in SNAr reactions.

Base-Promoted Substitution and Halogen Transfer Mechanisms

Base-promoted substitution reactions can proceed through various mechanisms, including direct SNAr or elimination-addition pathways. In some cases, halogen transfer, also known as halogen dance, can occur, leading to isomeric products. Such rearrangements have been observed in polyhalogenated pyridines. nih.gov The specific mechanism is highly dependent on the substrate, nucleophile, base, and reaction conditions.

Competition Between Substitution Pathways and Leaving Group Abilities

The presence of four different halogen atoms on the pyrimidine ring introduces competition between their displacement. In SNAr reactions, the leaving group ability of halogens is often the reverse of that observed in SN1 and SN2 reactions, following the order F > Cl ≈ Br > I. nih.gov This "element effect" is attributed to the rate-determining step being the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. nih.gov

Metalation and Lithiation Strategies for Selective Functionalization

Directed ortho-metalation and halogen-lithium exchange are powerful strategies for the regioselective functionalization of aromatic and heteroaromatic compounds. arkat-usa.org These methods allow for the introduction of a wide range of electrophiles at specific positions.

In the context of polyhalogenated pyridines and pyrimidines, halogen-lithium exchange is a particularly useful technique. The site of lithiation is determined by the relative ease of exchange of the different halogens, which generally follows the order I > Br > Cl. This selectivity allows for the targeted functionalization at a specific position. For instance, treatment of a polybromoimidazole with an organolithium reagent can lead to selective exchange at the most reactive bromine atom. rsc.org

Computational and Theoretical Investigations of 5 Bromo 4,6 Dichloro 2 Iodopyrimidine

Quantum Chemical Studies

High-level quantum chemical methods, including Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Coupled Cluster methods, have been instrumental in dissecting the intrinsic properties of 5-bromo-4,6-dichloro-2-iodopyrimidine (B6183553). These computational tools allow for a detailed exploration of its electronic landscape and reactivity.

Analysis of Electronic Structure and Reactivity Descriptors

The arrangement of halogens on the pyrimidine (B1678525) ring creates a unique electronic environment. Theoretical calculations of the electronic structure reveal the distribution of electron density and the nature of the molecular orbitals, which are crucial for understanding the molecule's reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. In this compound, the LUMO is of particular interest as it indicates the most electrophilic sites susceptible to nucleophilic attack. Computational studies on similar polyhalogenated heterocycles suggest that the LUMO coefficients are generally largest at the carbon atoms bearing the halogen substituents, with the C2, C4, and C6 positions being the most likely sites for nucleophilic attack. The precise distribution and energy of these orbitals, however, are highly dependent on the specific halogen arrangement and the computational method employed.

Electrostatic Potentials (ESPs): Electrostatic potential maps provide a visual representation of the charge distribution on the molecule's surface. For halogenated compounds, these maps are critical for identifying regions of positive electrostatic potential, known as σ-holes, on the halogen atoms. These σ-holes are regions of electron deficiency along the C-X bond axis and are pivotal in forming halogen bonds. In this compound, the iodine atom is expected to possess the most positive and prominent σ-hole, followed by bromine and then chlorine, correlating with their polarizability and electronegativity. This makes the iodine atom a strong halogen bond donor. The ESP map would also reveal the electron-rich regions, such as the nitrogen atoms of the pyrimidine ring, which can act as halogen bond acceptors.

A hypothetical representation of the relative σ-hole potentials on the halogen atoms of this compound is presented in the table below, based on general principles of halogen bonding.

| Halogen Atom | Position | Expected Relative σ-hole Potential |

| Iodine | 2 | Strongest |

| Bromine | 5 | Intermediate |

| Chlorine | 4 | Weakest |

| Chlorine | 6 | Weakest |

This table is illustrative and based on established trends in halogen bonding. Precise values would require specific DFT calculations.

Prediction of Site-Selectivity and Regiochemical Outcomes in Complex Reactions

Computational chemistry plays a crucial role in predicting the site-selectivity of reactions involving polyfunctionalized molecules like this compound. By calculating the activation energies for different reaction pathways, chemists can anticipate which position on the pyrimidine ring is most likely to react.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, the relative energies of the Meisenheimer intermediates or the transition states leading to substitution at the C2, C4, or C6 positions can be computed. Generally, the carbon attached to the best leaving group (in this case, likely iodine) and having the largest LUMO coefficient will be the most susceptible to attack. Frontier molecular orbital theory is often a powerful tool in predicting the regiochemistry of such reactions. chemrxiv.org

Similarly, in metal-catalyzed cross-coupling reactions, DFT calculations can predict the oxidative addition's site-selectivity. The relative barriers for the insertion of a metal catalyst (e.g., palladium) into the C-I, C-Br, and C-Cl bonds can be determined. It is well-established that the reactivity order for oxidative addition is C-I > C-Br > C-Cl, suggesting that reactions will preferentially occur at the C2 position.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling provides a virtual window into the intricate details of reaction mechanisms, allowing for the characterization of transient species like transition states and intermediates that are often difficult to observe experimentally.

Transition State Analysis for Oxidative Addition and Reductive Elimination in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis. Computational studies can elucidate the step-by-step mechanism of these reactions involving this compound.

Oxidative Addition: This is often the rate-determining step. Transition state analysis for the oxidative addition of a Pd(0) complex to the C-X bonds of the pyrimidine would involve locating the transition state structure and calculating its energy. These calculations would confirm the preferential reactivity at the C-I bond due to its lower bond dissociation energy and provide quantitative data on the activation barriers.

Reductive Elimination: This is the final step where the new C-C or C-heteroatom bond is formed, and the catalyst is regenerated. Computational modeling can provide insights into the geometry of the transition state for this step and the factors influencing its energetics.

A hypothetical comparison of activation energies for the oxidative addition step is shown in the table below.

| C-X Bond | Position | Expected Relative Activation Energy (kcal/mol) |

| C-I | 2 | Lowest |

| C-Br | 5 | Intermediate |

| C-Cl | 4, 6 | Highest |

This table illustrates the expected trend based on bond strengths. Actual values would be derived from specific quantum chemical calculations.

Energetic Landscape of Nucleophilic Aromatic Substitution Pathways

For SNAr reactions, computational modeling can map out the entire energetic landscape. This involves calculating the energies of the reactants, the Meisenheimer intermediate (if it exists), the transition state for its formation, and the products. By comparing the activation barriers for substitution at the different chlorinated and iodinated positions, a clear picture of the regioselectivity can be obtained. These studies can also assess the influence of the solvent and the nature of the nucleophile on the reaction pathway and selectivity. While concerted SNAr mechanisms are known, the presence of strongly activating nitro groups in many studied systems favors a stepwise pathway. For polyhalogenated pyrimidines, the exact mechanism would be elucidated through these computational investigations. nih.gov

Investigation of Intramolecular and Intermolecular Halogen Bonding Interactions

The presence of multiple halogen atoms on the pyrimidine ring makes this compound an interesting candidate for studying halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species.

Intermolecular Halogen Bonding: As mentioned, the iodine atom at the C2 position is expected to be a strong halogen bond donor due to its large σ-hole. Computational studies can model the interaction of this iodine with various halogen bond acceptors (e.g., the nitrogen atoms of another pyrimidine molecule, solvent molecules, or other Lewis bases). These calculations can provide information on the geometry and strength of these interactions. The chlorine and bromine atoms can also participate in halogen bonding, although these interactions would likely be weaker.

Intramolecular Halogen Bonding: The potential for intramolecular halogen bonding between the halogen atoms on the pyrimidine ring also exists. For example, an interaction between the electron-rich region of one halogen atom and the σ-hole of a neighboring halogen atom could influence the molecule's conformation and reactivity. High-level computational methods are essential for accurately describing these weak, yet structurally significant, interactions. acs.orgnih.govtuni.fi

The table below summarizes the potential halogen bonding interactions involving this compound.

| Interaction Type | Donor | Acceptor | Expected Relative Strength |

| Intermolecular | C2-I | Lewis Base (e.g., N, O) | Strong |

| Intermolecular | C5-Br | Lewis Base (e.g., N, O) | Moderate |

| Intermolecular | C4/C6-Cl | Lewis Base (e.g., N, O) | Weak |

| Intramolecular | Halogen σ-hole | Adjacent Halogen Lone Pair | Weak |

This table provides a qualitative assessment based on established principles of halogen bonding.

Strategic Applications of 5 Bromo 4,6 Dichloro 2 Iodopyrimidine As an Advanced Synthetic Building Block

Construction of Architecturally Complex Heterocyclic Frameworks

The electron-deficient nature of the pyrimidine (B1678525) ring, amplified by four electron-withdrawing halogen atoms, makes 5-bromo-4,6-dichloro-2-iodopyrimidine (B6183553) an exceptional platform for constructing intricate molecular architectures. Its multiple reactive handles can be sequentially functionalized to generate poly-substituted pyrimidines or to serve as a core for building fused heterocyclic systems.

Research on analogous compounds, such as 2,4,6-trichloropyrimidine, demonstrates the power of this approach. Stepwise nucleophilic aromatic substitution (SNAr) reactions and palladium-catalyzed cross-couplings allow for the regioselective introduction of various substituents. researchgate.netresearchgate.net For example, the chlorine atoms at the C4 and C6 positions are generally more susceptible to nucleophilic attack than the one at C2. nih.gov This inherent reactivity difference can be exploited to first introduce nucleophiles at the 4- and 6-positions, followed by modification at the C2 position.

By extension, this compound offers even more sophisticated pathways. One could envision a sequence starting with a Suzuki or Sonogashira coupling at the highly reactive C2-iodo position, followed by selective SNAr reactions at the C4/C6-chloro positions, and finally, a second cross-coupling reaction at the C5-bromo position. This stepwise approach provides access to tetra-substituted pyrimidines with precisely controlled substitution patterns. Furthermore, by choosing bifunctional reagents, these sequential reactions can be designed to achieve intramolecular cyclizations, leading to the formation of complex, fused ring systems such as pyridodipyrimidines. nih.gov The ability to build such complex scaffolds from a single, versatile starting material is of significant interest in the synthesis of novel bioactive compounds and functional materials. acs.org

Synthesis of Multifunctionalized Organic Molecules via Orthogonal Transformations

The true synthetic power of this compound lies in the principle of orthogonal transformations, wherein each halogen can be selectively reacted under specific conditions without affecting the others. This selectivity is governed by the distinct reactivity of iodine, bromine, and chlorine atoms in the two major classes of reactions used to functionalize such rings: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations, the rate of oxidative addition of the palladium catalyst to the carbon-halogen bond is the determining factor. This reactivity follows a well-established trend: C-I > C-Br > C-Cl. rsc.org This hierarchy allows for exceptional selectivity. For instance, a Suzuki coupling performed on this compound would occur almost exclusively at the C2-iodo position, leaving the bromo and chloro groups untouched for subsequent transformations. Studies on the closely related 5-bromo-2-iodopyrimidine (B48921) have confirmed that selective palladium-catalyzed reactions with arylboronic acids and alkynylzincs proceed efficiently at the iodo-position. rsc.org After the initial reaction at C2, a subsequent, more forcing cross-coupling reaction could be employed to functionalize the C5-bromo position.

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is highly electron-deficient and therefore activated towards SNAr. The reactivity of the chloro groups at the C4 and C6 positions is significantly higher than at the C2 position. researchgate.net These positions are readily substituted by a wide range of nucleophiles, including amines, alcohols, and thiols. The chloro groups are far more reactive in SNAr than the bromo or iodo groups.

This differential reactivity allows for a synthetic strategy where the C2 position is first modified via an iodine-selective cross-coupling reaction, followed by SNAr at one or both chloro positions, and finally, a second cross-coupling at the C5-bromo position. This orthogonal "toolkit" enables the synthesis of a vast array of multifunctionalized pyrimidines from a single precursor.

| Reaction Type | Reactivity Order | Selective Target on this compound | Typical Conditions |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | C-I > C-Br > C-Cl | C2-Iodo | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80°C |

| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | C-I > C-Br > C-Cl | C5-Bromo (after C2-I is reacted) | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 110°C |

| Nucleophilic Aromatic Substitution (SNAr) | C4/C6-Cl > C2-Cl > C-Br/C-I | C4/C6-Chloro | Amine (R-NH₂), DIPEA, Isopropanol, 80°C |

Development of Methodologies for Chemical Probe Synthesis

Chemical probes are essential tools for dissecting biological pathways and validating novel drug targets. The development of diverse libraries of small molecules is critical for identifying high-quality probes. Halogenated heterocycles, particularly pyrimidines, serve as privileged scaffolds in this endeavor because the halogen atoms act as versatile synthetic handles for diversification. nih.gov

This compound is an ideal core structure for the synthesis of chemical probe libraries using a fragment-based or diversity-oriented approach. Its orthogonal reactivity allows for the systematic and combinatorial introduction of different functionalities at four distinct vectors around the pyrimidine core. For example, a library could be generated by:

Performing an initial Suzuki coupling at the C2-iodo position with a set of 10 different boronic acids.

Reacting the resulting 10 compounds with a set of 10 different amines via SNAr at the C4-chloro position.

Further reacting this set of 100 unique compounds with a second set of 10 boronic acids under more forcing conditions to functionalize the C5-bromo position.

This strategy would rapidly generate a library of 1,000 distinct, highly functionalized molecules. This systematic exploration of the chemical space around the pyrimidine core can be invaluable for optimizing interactions with a biological target, such as a protein binding pocket. The use of pyrimidine nucleoside analogues as probes for visualizing parasite DNA replication highlights the utility of this core in creating tools for biological research. nih.gov

Utility in the Synthesis of Advanced Organic Materials Precursors (e.g., push-pull molecules, organic electronic materials)

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes it an excellent electron-acceptor (A) unit for the construction of advanced organic materials. researchgate.netalfa-chemistry.com When conjugated with an electron-donor (D) group, the resulting D-π-A architecture gives rise to "push-pull" molecules with valuable photophysical properties, such as intramolecular charge transfer (ICT), which are useful in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and non-linear optics. researchgate.netmdpi.com

This compound is a superb precursor for such materials. The sequential and selective functionalization of its halogen atoms via cross-coupling reactions allows for the precise installation of various electron-donating groups onto the pyrimidine acceptor core. For instance, a strongly electron-donating triphenylamine (B166846) unit could be attached at the C2 position via an iodine-selective Suzuki coupling. Subsequently, a different donor group could be installed at the C5 position via a bromine-selective reaction. The chloro groups at C4 and C6 can also be replaced with moieties that modulate solubility or solid-state packing. This modular approach enables the fine-tuning of the electronic properties (e.g., HOMO/LUMO energy levels) and physical characteristics of the resulting materials, making it possible to optimize their performance in electronic devices. rsc.orgrsc.org

Future Research Directions and Perspectives

Exploration of Underexplored Reactivity Modes for Polyhalogenated Pyrimidines

The field of organic synthesis is continually evolving, with new catalytic systems and reaction paradigms emerging. For a substrate as densely functionalized as 5-Bromo-4,6-dichloro-2-iodopyrimidine (B6183553), there is significant potential to explore reactivity beyond traditional cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

Future investigations could focus on:

Photoredox Catalysis: This rapidly advancing field could enable novel transformations that are difficult to achieve with traditional thermal methods. Research could explore selective C-halogen bond activation using light-mediated catalysts to form radical intermediates, leading to new C-C or C-heteroatom bond formations under mild conditions.

C-H Functionalization: While the pyrimidine (B1678525) ring is halogen-rich, direct C-H activation at other positions on substituents introduced to the ring could provide more efficient pathways to complex molecules, avoiding lengthy pre-functionalization steps.

Dual Catalysis Systems: Combining different catalytic cycles, such as photoredox and transition metal catalysis, could unlock unprecedented transformations. For instance, one catalyst could selectively activate the C-I bond while another facilitates a coupling reaction at a C-Cl position, allowing for controlled, one-pot, multi-functionalization strategies.

A comparative look at potential new reaction avenues is presented below.

| Reactivity Mode | Potential Catalyst/Conditions | Anticipated Outcome | Key Advantage |

| Photoredox C-I Activation | Iridium or Ruthenium photocatalysts, visible light | Selective alkylation or arylation at the C2 position | Mild reaction conditions, high functional group tolerance |

| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂, various ligands, oxidant | Functionalization of aryl groups previously coupled to the pyrimidine core | Increased molecular complexity without pre-functionalization |

| Dual Photoredox/Nickel Catalysis | Ir(ppy)₃, NiCl₂·glyme, ligand | One-pot, two-bond formation at different halogen sites | High step-economy and rapid assembly of complex scaffolds |

Development of Greener and More Sustainable Synthetic Methodologies

Modern synthetic chemistry places a strong emphasis on sustainability. Future work on this compound and related compounds should prioritize the development of environmentally benign synthetic methods. Traditional methods for preparing and functionalizing pyrimidines can involve harsh reagents and hazardous solvents. rasayanjournal.co.innih.gov

Key areas for green chemistry research include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often leading to cleaner reactions and higher yields compared to conventional heating. rasayanjournal.co.inijres.orgijper.org This technique is particularly effective for reactions like Suzuki couplings and nucleophilic substitutions on pyrimidine cores. mdpi.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), enhancing safety and scalability. Adapting the synthesis and subsequent reactions of polyhalogenated pyrimidines to flow systems could lead to more efficient and reproducible manufacturing processes.

Benign Solvents and Catalysts: Research should focus on replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids. rasayanjournal.co.inblucher.com.br Furthermore, developing catalysts based on earth-abundant metals (e.g., copper, iron) to replace precious metals like palladium would significantly improve the sustainability profile of these reactions. acs.org

The table below outlines a comparison of traditional versus greener approaches for pyrimidine synthesis.

| Metric | Traditional Method (e.g., Reflux in Toluene) | Greener Alternative (e.g., Microwave in Water) | Sustainability Benefit |

| Solvent | Hazardous organic (Toluene, DMF) | Water, Ethanol blucher.com.br | Reduced toxicity and environmental impact |

| Energy | Prolonged heating (hours to days) ijper.org | Microwave irradiation (minutes) ijres.orgijper.org | Significant energy savings, faster process |

| Catalyst | Stoichiometric reagents, precious metals | Catalytic amounts, earth-abundant metals acs.org | Reduced waste and cost |

| Workup | Multi-step extraction | Simpler filtration or direct use rasayanjournal.co.in | Less solvent waste, improved efficiency |

Advanced Computational Approaches for Rational Reaction Design and Prediction

Computational chemistry has become an indispensable tool in modern organic synthesis. For a molecule with multiple potential reaction sites like this compound, computational modeling can provide crucial insights into reactivity and selectivity, saving significant experimental time and resources.

Future research should leverage:

Density Functional Theory (DFT): DFT calculations can be used to predict the regioselectivity of reactions by modeling transition states and bond dissociation energies. acs.org This approach can help chemists understand why a particular halogen reacts preferentially in a given transformation, such as the typical C4(6) > C2 > C5 reactivity order in SNAr and some palladium-catalyzed reactions. acs.org

Machine Learning (ML): As more reaction data becomes available, ML algorithms can be trained to predict the outcomes of reactions on polyhalogenated pyrimidines with high accuracy. These models can screen vast arrays of substrates, catalysts, and conditions to identify optimal parameters for desired transformations. mdpi.com

Reaction Pathway Mapping: Computational tools can map out entire reaction networks, identifying potential side products and intermediates. This knowledge is invaluable for optimizing reaction conditions to maximize the yield of the desired product. nih.gov

Expansion of Applications in Chemical Methodology Development and Enabling Technologies

The dense and varied functionalization of this compound makes it an ideal scaffold for developing new chemical tools and technologies. Its predictable, stepwise reactivity allows it to serve as a versatile hub for constructing diverse molecular libraries.

Future applications in this domain could include:

Diversity-Oriented Synthesis (DOS): Using the pyrimidine core as a starting point, each halogen can be replaced sequentially with different functional groups, creating a library of structurally diverse compounds. These libraries are invaluable for high-throughput screening in drug and materials discovery. growingscience.commdpi.com

Development of Novel Linkers and Probes: The pyrimidine scaffold can be functionalized to create novel linkers for applications in proteomics (e.g., PROTACs) or as fluorescent probes for biological imaging, where the pyrimidine core can modulate the electronic properties of a fluorophore.

Fragment-Based Drug Discovery (FBDD): The core itself or its simply functionalized derivatives can be used as fragments in FBDD campaigns to identify new binding motifs for therapeutic targets. mdpi.comnih.gov The multiple vectors for chemical elaboration allow for rapid optimization of initial fragment hits.

The versatility of this building block makes it a powerful tool for advancing chemical synthesis and enabling the discovery of new functional molecules. researchgate.netnih.gov

Q & A

Basic: What are the optimal synthetic routes for 5-Bromo-4,6-dichloro-2-iodopyrimidine, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis of halogenated pyrimidines like this compound typically involves multi-step halogenation strategies. A common approach starts with nitration followed by reduction (e.g., using stannous chloride in HCl for nitro group reduction to amine, as in ). Subsequent halogenation steps require precise control of temperature and solvent polarity to avoid decomposition. For example, bromination and iodination are highly sensitive to steric hindrance and electronic effects; polar aprotic solvents (e.g., DMF) at 0–5°C improve regioselectivity.

Key Considerations:

- Stepwise Halogenation: Sequential introduction of halogens (Cl → Br → I) minimizes cross-reactivity.

- Byproduct Mitigation: Use quenching agents (e.g., Na₂S₂O₃) to remove excess iodine.

- Yield Optimization: Recrystallization in acetonitrile or ethyl acetate improves purity (>90% yield reported).

Basic: How can researchers characterize the structural and electronic properties of this compound using crystallographic and spectroscopic methods?

Methodological Answer:

- X-ray Crystallography: Resolve bond lengths and angles (e.g., C–Br: ~1.89 Å, C–I: ~2.09 Å) using SHELX for refinement . Planarity deviations in the pyrimidine ring (<0.1 Å RMSD) indicate conjugation stability.

- NMR Spectroscopy: ¹³C NMR distinguishes halogen electronic effects: deshielding at C2 (δ ~160 ppm due to iodine) .

- Computational Modeling: Generate electrostatic potential maps via Gaussian09 to identify electrophilic sites (e.g., C5 for nucleophilic attack) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.